molecular formula C10H13NO2 B1281524 2-(Ethylamino)-5-methylbenzoic acid CAS No. 54675-17-1

2-(Ethylamino)-5-methylbenzoic acid

Cat. No.: B1281524
CAS No.: 54675-17-1
M. Wt: 179.22 g/mol
InChI Key: BBEOAXDWSOBKMN-UHFFFAOYSA-N
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Description

2-(Ethylamino)-5-methylbenzoic acid is an organic compound with a molecular formula of C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethylamino group at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 5-methylbenzoic acid with ethylamine. The reaction typically requires a catalyst such as palladium on carbon and is carried out under reflux conditions in an organic solvent like ethanol. The reaction proceeds as follows:

    Starting Material: 5-methylbenzoic acid

    Reagent: Ethylamine

    Catalyst: Palladium on carbon

    Solvent: Ethanol

    Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process typically includes the following steps:

    Feedstock Preparation: Purification of 5-methylbenzoic acid and ethylamine.

    Reaction: Continuous flow reactor with palladium on carbon as the catalyst.

    Separation: Distillation or crystallization to isolate the product.

    Purification: Recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylamino group can be oxidized to form a nitro group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 2-(Nitroamino)-5-methylbenzoic acid.

    Reduction: 2-(Ethylamino)-5-methylbenzyl alcohol.

    Substitution: 2-(Ethylamino)-5-bromomethylbenzoic acid.

Scientific Research Applications

2-(Ethylamino)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-5-methylbenzoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-5-methylbenzoic acid
  • 2-(Propylamino)-5-methylbenzoic acid
  • 2-(Ethylamino)-4-methylbenzoic acid

Uniqueness

2-(Ethylamino)-5-methylbenzoic acid is unique due to the specific positioning of the ethylamino and methyl groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(ethylamino)-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11-9-5-4-7(2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEOAXDWSOBKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500882
Record name 2-(Ethylamino)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54675-17-1
Record name 2-(Ethylamino)-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54675-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylamino)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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